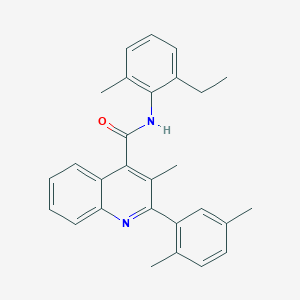![molecular formula C16H17F2N3O3S B4640750 N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4640750.png)
N~1~-(3,4-difluorophenyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes, including reactions such as the Bohlmann-Rahtz heteroannulation (Bagley et al., 2005) and reactions utilizing dimethylamino and phenylsulfonyl groups (Nikonov et al., 2021). These methods highlight the versatility of sulfonamide derivatives in synthesizing complex molecules.
Molecular Structure Analysis
Structural analysis of sulfonamide derivatives, such as N-(phenyl)dimethyldisulfonimide, employs techniques like X-ray diffraction and density functional theory (DFT) calculations to elucidate molecular geometries and confirm structural hypotheses (Eren et al., 2019). These studies provide insights into the molecular conformation, which is crucial for understanding the chemical reactivity and interaction capabilities of such compounds.
Chemical Reactions and Properties
Sulfonamide derivatives exhibit a range of chemical reactions, including proton tautomerism and stereoisomerism, which are influenced by their molecular structure (Pyrih et al., 2023). The ability to undergo such transformations is significant for their application in designing compounds with specific biological or chemical properties.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility and phase behavior, are often determined by their structural characteristics. Studies on compounds like N-(2-iodylphenyl)tosylamides highlight the influence of sulfonyl groups on the solubility and stability of these compounds in various solvents (Mailyan et al., 2009).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential for cycloaddition reactions, are crucial for the application of sulfonamide derivatives in organic synthesis and drug design. Research demonstrates diverse reactivity patterns, such as the [3+2] cycloaddition facilitated by sulfonyl groups, underscoring the importance of understanding these properties for chemical synthesis (Ye et al., 2014).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3O3S/c1-20(2)25(23,24)21(13-6-4-3-5-7-13)11-16(22)19-12-8-9-14(17)15(18)10-12/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOYBDMUHWWJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-[(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-1-piperazinecarboxylate](/img/structure/B4640667.png)
![3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide](/img/structure/B4640668.png)

![5-(4-nitrobenzylidene)-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4640689.png)
![5-(4-bromobenzylidene)-1-[3-(trifluoromethyl)phenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B4640696.png)
![N-[4-(4-morpholinyl)benzyl]-4-(1-pyrrolidinylmethyl)benzamide](/img/structure/B4640697.png)
![N-(2-chlorophenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B4640700.png)
![2-ethyl-1-[(2-methoxy-5-methylphenyl)sulfonyl]-1H-imidazole](/img/structure/B4640709.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4640712.png)
![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B4640714.png)
![4-bromo-N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]benzamide](/img/structure/B4640722.png)
![methyl 5-methyl-2-{[(1,2,3,4-tetrahydro-1-naphthalenylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4640744.png)
![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4640768.png)
![3-[(dimethylamino)sulfonyl]-4-methoxy-N-(3-pyridinylmethyl)benzamide](/img/structure/B4640776.png)